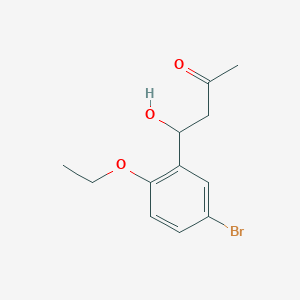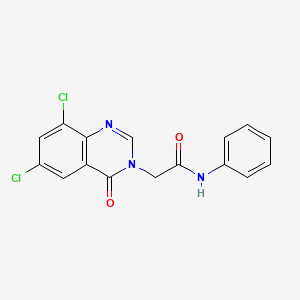
N'-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound features an indole moiety, a benzyl ether group, and a benzohydrazide core, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Preparation of the Benzohydrazide: The benzohydrazide core is prepared by reacting 4-((4-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of the indole derivative with the benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and benzyl ether groups.
Reduction: Reduced forms of the hydrazide and indole moieties.
Substitution: Substituted derivatives at the benzyl ether position.
Aplicaciones Científicas De Investigación
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The benzyl ether and benzohydrazide groups contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N’-((1H-Indol-3-yl)methylene)benzohydrazide: Lacks the benzyl ether group, which may affect its biological activity and chemical properties.
4-((4-Methylbenzyl)oxy)benzohydrazide: Lacks the indole moiety, which is crucial for interactions with biological targets.
N’-((1H-Indol-3-yl)methylene)-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of the benzyl ether, potentially altering its reactivity and solubility.
Uniqueness
N’-((1H-Indol-3-yl)methylene)-4-((4-methylbenzyl)oxy)benzohydrazide is unique due to the presence of both the indole moiety and the benzyl ether group, which together enhance its potential for diverse chemical reactions and biological activities. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
765311-60-2 |
|---|---|
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-17-6-8-18(9-7-17)16-29-21-12-10-19(11-13-21)24(28)27-26-15-20-14-25-23-5-3-2-4-22(20)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-15+ |
Clave InChI |
UIBGDOUZZWOFQY-CVKSISIWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024810.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024813.png)
![[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B12024821.png)
![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12024824.png)

![(3Z)-5-bromo-3-[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024834.png)

![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B12024849.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024856.png)



![N-(2-chlorophenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12024876.png)
